4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide
Description
4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide is a benzamide derivative featuring a dimethylsulfamoyl group at the para position of the benzamide core and a thiophene-furan hybrid substituent on the methylene linker.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-20(2)26(22,23)17-5-3-13(4-6-17)18(21)19-10-16-9-15(12-25-16)14-7-8-24-11-14/h3-9,11-12H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOKHNKGNOFOJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CS2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 4-aminobenzamide, is reacted with dimethylsulfamoyl chloride in the presence of a base such as triethylamine to form 4-(dimethylsulfamoyl)benzamide.
Introduction of the Furan-Thiophene Moiety: The furan-3-yl and thiophen-2-yl groups are introduced via a coupling reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, where the appropriate boronic acid or stannane derivative of the furan-thiophene moiety is reacted with the benzamide intermediate.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Recycling: To reduce costs associated with palladium catalysts.
Green Chemistry Approaches: To minimize environmental impact, such as using water as a solvent or employing microwave-assisted synthesis to reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thi
Biological Activity
4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide, also known as 4-DMSTBM, is a complex organic compound characterized by its unique molecular structure, which includes a benzamide core with various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of 4-DMSTBM is C18H18N2O4S2, with a molecular weight of 390.5 g/mol. The compound features multiple aromatic systems, which enhance its stability and solubility in polar solvents. These properties make it suitable for various applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O4S2 |
| Molecular Weight | 390.5 g/mol |
| Structural Features | Benzamide core, furan, thiophene groups |
The biological activity of 4-DMSTBM is attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of functional groups allows for the formation of hydrogen bonds and hydrophobic interactions, modulating the activity of these target molecules.
Antitumor Activity
Recent studies have demonstrated that compounds similar to 4-DMSTBM exhibit significant antitumor activity. For instance, related compounds have shown promising results against various cancer cell lines, including MDA-MB-231 and HT-29. In vitro assays indicated that these compounds could inhibit cell proliferation effectively:
Antimicrobial Activity
Compounds with structural similarities to 4-DMSTBM have also been evaluated for their antimicrobial properties. Research indicates that certain derivatives exhibit strong antibacterial effects against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways.
Case Studies
- Antitumor Efficacy : In a study evaluating the cytotoxic effects of various benzamide derivatives, compounds closely related to 4-DMSTBM showed significant inhibition of tumor cell growth in both 2D and 3D culture systems.
- Antimicrobial Screening : A series of furan-thiophene derivatives were tested against common bacterial strains. The results indicated that several analogs displayed potent antibacterial activity, suggesting that modifications to the furan and thiophene moieties could enhance biological activity .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as an important intermediate in organic synthesis, enabling the creation of more complex molecules.
- Reactivity Studies : Its unique functional groups allow for various chemical reactions, including oxidation and reduction, which can lead to the formation of diverse derivatives.
Biology
- Drug Discovery : The compound's structure may facilitate interactions with biological macromolecules, making it a candidate for new drug development targeting specific diseases.
- Enzyme Inhibition : Research indicates potential inhibitory effects on enzymes such as neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases like Alzheimer's disease .
Medicine
- Therapeutic Potential : Preliminary studies suggest that this compound could act as a pharmacophore in the design of drugs aimed at treating conditions such as cancer or neurodegenerative disorders.
- Mechanism of Action : The compound interacts with molecular targets through hydrogen bonding and hydrophobic interactions, modulating enzyme activity and influencing cellular pathways .
Industry
- Materials Science : The properties of this compound may be harnessed in developing novel polymers or electronic materials.
- Pharmaceutical Formulations : Its unique characteristics allow it to be explored in various pharmaceutical formulations aimed at enhancing drug delivery systems.
Case Study 1: Enzyme Inhibition
Research conducted on related compounds has demonstrated their ability to inhibit nSMase2, leading to reduced exosome release from cells. This mechanism is crucial in understanding pathological processes associated with Alzheimer's disease . The study highlights the potential of 4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide as a therapeutic agent.
Case Study 2: Synthesis and Characterization
A recent study focused on synthesizing derivatives of benzamide compounds, including those similar to this compound. These derivatives were screened for their inhibitory potential against α-glucosidase and acetylcholinesterase enzymes, indicating their relevance in treating type 2 diabetes mellitus (T2DM) and Alzheimer's disease .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Compounds with aryl-sulfamoyl groups (e.g., 3-methylphenyl in ) exhibit antibacterial activity, suggesting the sulfonamide moiety’s role in target binding .
Heterocyclic Modifications :
- The thiophene-furan hybrid in the target compound contrasts with simpler heterocycles like thiazole () or isolated furan (). The fused system may enhance π-π stacking interactions in biological systems, as seen in anti-LSD1 activity for furan-containing analogues (IC₅₀: 0.32 µM) .
- Thiazole-containing derivatives (–12) often display higher logP values (e.g., 3.8 in ), indicating increased lipophilicity compared to furan-thiophene hybrids .
Biological Activity :
- While the target compound lacks explicit activity data, structurally related benzamides with sulfonamide groups show enzyme inhibition (e.g., HDAC8 docking scores of -8.54 to -6.77 kcal/mol in triazole-based analogues) .
Q & A
(Basic) What are the common synthetic pathways for synthesizing 4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide, and what critical parameters influence yield optimization?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions between sulfamoylbenzamide precursors and thiophene-furan derivatives .
- Functional group activation using reagents like EDCI or DCC for amide bond formation .
- Thiophene ring functionalization via electrophilic substitution to introduce the furan-3-yl group .
Critical parameters for optimization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
